- Synthesis of designed acylquinic acid derivatives involved in blue color development of hydrangea and their co-pigmentation effect, Heterocycles, 2007, 72, 239-254
Cas no 906-33-2 (Neochlorogenic acid)
Neochlorogenic acid Chemical and Physical Properties
Names and Identifiers
-
- Neochlorogenic acid
- 5-Caffeoylquinic acid
- trans-5-O-Caffeoyl-D-quinate
- (1R,3R,4S,5R)-5-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,4-trihydroxycyclohexane-1-carboxylic acid
- (E)-Neochlorogenic Acid
- Cyclohexanecarboxylicacid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
- Nochlorogenic acid
- trans-5-O-Caffeoylquinic acid
- (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- 5-Dicaffeoylquinic acid
- 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
- Neochlorogenate
- trans-Neochlorogenic acid
- 5-O-Caffeoylquinic acid
- O4601UER1Z
- trans-5-O-caffeoyl-D-quinic acid
- Neochlorogenic-acid
- 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-
- (1R,3R,4S,5R)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid (ACI)
- Cyclohexanecarboxylic acid, 3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1R,3R,4S,5R)- (9CI)
- Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, [1R-[1α,3α(E),4α,5β]]- (ZCI)
- Neochlorogenic acid (6CI, 8CI)
- 3-O-(E)-Caffeoylquinic acid
- 3-trans-O-Caffeoylquinic acid
- 5-(E)-Caffeoylquinic acid
- 5-O-Caffeolyquinic acid
- Neochlorogenic acid, analytical standard
- [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
- UNII-O4601UER1Z
- (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- SCHEMBL13567302
- AC-6061
- N1155
- Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
- 906-33-2
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
- HMS3886H18
- Quinic acid, 5-caffeoyl-, E-
- NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
- 202650-88-2
- NCGC00169121-02
- 342811-68-1
- CCG-268077
- 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
- 5-Caffeylquinic acid
- CHEMBL249450
- (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
- CS-3770
- s9136
- Q-100887
- ACon1_000392
- NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
- (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- MFCD10566639
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
- neochlorogenic_acid
- C17147
- SCHEMBL18317299
- BDBM50163308
- NS00097276
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
- CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
- EINECS 212-997-1
- 5-O-caffeoyl quinic acid
- CHEBI:16384
- Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
- Q6992128
- (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- 3-CQA
- DTXSID301347903
- HY-N0722
- AKOS015901853
- NCGC00169121-01
- AS-75008
- caffeoylquinic acid
- DA-66022
- CWVRJTMFETXNAD-NXLLHMKUSA-N
- (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
-
- MDL: MFCD10566639
- Inchi: 1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
- InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-N
- SMILES: O([C@H]1[C@@H](O)[C@H](O)C[C@](O)(C(=O)O)C1)C(=O)/C=C/C1C=CC(O)=C(O)C=1
Computed Properties
- Exact Mass: 354.09500
- Monoisotopic Mass: 354.09508215 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: -0.4
- Topological Polar Surface Area: 165
- Molecular Weight: 354.31
Experimental Properties
- Color/Form: Powder
- Density: 1.6500
- Boiling Point: No data available
- Flash Point: 245.5 °C
- Refractive Index: 1.69
- PSA: 164.75000
- LogP: -0.64590
Neochlorogenic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Neochlorogenic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NQ163-2mg |
Neochlorogenic acid |
906-33-2 | 99% | 2mg |
¥350.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RF840-2mg |
Neochlorogenic acid |
906-33-2 | ,≥99% | 2mg |
¥1387.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NQ163-10mg |
Neochlorogenic acid |
906-33-2 | 99% | 10mg |
¥833.0 | 2022-02-28 | |
| MedChemExpress | HY-N0722-10mM*1mLinDMSO |
Neochlorogenic acid |
906-33-2 | 99.07% | 10mM*1mLinDMSO |
¥1375 | 2023-07-26 | |
| MedChemExpress | HY-N0722-5mg |
Neochlorogenic acid |
906-33-2 | 99.07% | 5mg |
¥1250 | 2024-05-25 | |
| MedChemExpress | HY-N0722-10mg |
Neochlorogenic acid |
906-33-2 | 99.07% | 10mg |
¥2000 | 2024-05-25 | |
| S e l l e c k ZHONG GUO | S9136-1mg |
Neochlorogenic acid |
906-33-2 | 99.88% | 1mg |
¥876.33 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N110185-10mg |
Neochlorogenic acid |
906-33-2 | ,≥99% | 10mg |
¥2890.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N1155-50MG |
Neochlorogenic Acid |
906-33-2 | >98.0%(HPLC) | 50mg |
¥990.00 | 2024-04-15 | |
| ChemFaces | CFN97472-20mg |
Neochlorogenic acid |
906-33-2 | >=98% | 20mg |
$118 | 2021-07-22 |
Neochlorogenic acid Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.3 Reagents: Trifluoroacetic acid ; acidified, rt
Production Method 2
- Investigating the Chemical Changes of Chlorogenic Acids during Coffee Brewing: Conjugate Addition of Water to the Olefinic Moiety of Chlorogenic Acids and Their Quinides, Journal of Agricultural and Food Chemistry, 2012, 60(49), 12105-12115
Production Method 3
- Investigating the Chemical Changes of Chlorogenic Acids during Coffee Brewing: Conjugate Addition of Water to the Olefinic Moiety of Chlorogenic Acids and Their Quinides, Journal of Agricultural and Food Chemistry, 2012, 60(49), 12105-12115
Production Method 4
1.2 Reagents: Water
- Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate, Tetrahedron, 2015, 71(20), 3120-3130
Neochlorogenic acid Raw materials
- 3,4-DCQA
- (4-Methoxyphenyl)methyl (2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[3,4-bis(methoxymethoxy)phenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylate
- 4-caffeoylquinic acid
Neochlorogenic acid Preparation Products
- Neochlorogenic acid (906-33-2)
- 3,5-O-Dicaffeoylquinic acid (89919-62-0)
- Cyclohexanecarboxylic acid,3-[[(2Z)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1S,3R,4R,5R)- (15016-60-1)
- (E)-Chlorogenic Acid (202650-88-2)
- 3,4-DCQA (89886-31-7)
- (-)-chlorogenic acid (32719-11-2)
- Benzenepropanoic acid, β,3,4-trihydroxy-, (1α,2R,4α,6R)-4-carboxy-2,4,6-trihydroxycyclohexyl ester, (βS)- (1372766-27-2)
- 4-caffeoylquinic acid (87099-73-8)
- 4-caffeoylquinic acid (87099-76-1)
- Benzenepropanoic acid, β,3,4-trihydroxy-, (1α,2R,4α,6R)-4-carboxy-2,4,6-trihydroxycyclohexyl ester, (βR)- (1372557-77-1)
Neochlorogenic acid Suppliers
Neochlorogenic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Neochlorogenic acid
Neochlorogenic acid (CAS No. 906-33-2): A Comprehensive Overview
Neochlorogenic acid, chemically designated as 5-O-caffeoylquinic acid, is a naturally occurring compound with the molecular formula C9H8O9 and a molecular weight of 330.16 g/mol. This bioactive flavonoid derivative is widely recognized for its significant pharmacological properties and has garnered considerable attention in the field of pharmaceutical research and development. Its chemical structure, characterized by a caffeoyl group attached to the C-5 position of quinic acid, contributes to its unique reactivity and biological activity.
The compound is primarily found in various plant species, with notable concentrations in fruits such as apples, berries, and cherries, as well as in green tea. The natural abundance of Neochlorogenic acid makes it an attractive candidate for therapeutic applications, particularly in the realms of antioxidant, anti-inflammatory, and anticancer research. Recent studies have highlighted its potential role in modulating various cellular pathways, making it a subject of intense scientific investigation.
In recent years, the pharmacological profile of Neochlorogenic acid has been extensively studied, revealing multiple mechanisms of action that contribute to its therapeutic potential. One of the most well-documented properties is its strong antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
Furthermore, research has demonstrated that Neochlorogenic acid exhibits significant anti-inflammatory effects. Studies have shown that it can modulate key inflammatory pathways, including the nuclear factor kappa B (NF-κB) pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Neochlorogenic acid may have therapeutic applications in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The anticancer potential of Neochlorogenic acid has also been a focal point of recent research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, it has been shown to inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These mechanisms highlight the compound's potential as a chemopreventive or chemotherapeutic agent in oncology.
Another area of interest is the role of Neochlorogenic acid in neuroprotection. Emerging evidence suggests that it may help protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by mitigating oxidative damage and inhibiting the aggregation of amyloid-beta plaques. These findings are particularly promising given the increasing prevalence of neurodegenerative disorders worldwide.
The pharmacokinetic properties of Neochlorogenic acid are also worth mentioning. Studies have shown that it exhibits good oral bioavailability and can be efficiently absorbed from the gastrointestinal tract. Once absorbed, it undergoes metabolic processes primarily involving phase II conjugation with glucuronic acid and sulfate groups, which facilitate its excretion via urine or bile. This metabolic profile suggests that Neochlorogenic acid may have a relatively short half-life but could be administered frequently to maintain therapeutic levels.
In conclusion, Neochlorogenic acid (CAS No. 906-33-2) is a multifaceted bioactive compound with a broad spectrum of pharmacological activities. Its natural occurrence in various plant sources makes it an accessible candidate for further development into therapeutic agents. The current body of research underscores its potential in addressing various health conditions, including oxidative stress-related diseases, chronic inflammation, and cancer. As scientific understanding continues to evolve, it is anticipated that Neochlorogenic acid will play an increasingly significant role in modern medicine.
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